![molecular formula C16H17ClN2OS2 B2916824 (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone CAS No. 1797562-50-5](/img/structure/B2916824.png)
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone
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Overview
Description
The compound contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom. Thiazole rings are found in many biologically active compounds and have various medicinal properties .
Molecular Structure Analysis
The compound has a complex structure with multiple rings. The presence of sulfur and nitrogen in the thiazole ring can influence the compound’s reactivity .Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including nucleophilic and electrophilic substitutions .Scientific Research Applications
Synthesis and Structural Characterization
Research on compounds with structural similarities to (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone has focused on their synthesis and structural characterization. For example, Shahana and Yardily (2020) synthesized novel compounds related in structure and characterized them using spectral methods and density functional theory (DFT) calculations. The study provided insights into the compounds' structural optimizations, vibrational spectra interpretations, and the influence of electron-withdrawing groups on molecular structure (Shahana & Yardily, 2020).
Molecular Docking and Antibacterial Activity
The same study by Shahana and Yardily (2020) extended to molecular docking analyses to predict the antibacterial activity of their synthesized compounds. This approach helps in understanding the potential applications of these compounds in developing antibacterial agents by examining their interactions with bacterial proteins (Shahana & Yardily, 2020).
Anticancer and Antimicrobial Agents
Katariya, Vennapu, and Shah (2021) focused on synthesizing heterocyclic compounds with potential anticancer and antimicrobial activities. Their research highlighted the synthesis of compounds with structural elements similar to the query compound, tested against cancer cell lines and pathogenic strains, demonstrating significant biological activities. This suggests a potential research avenue for this compound in exploring anticancer and antimicrobial applications (Katariya, Vennapu, & Shah, 2021).
Synthesis and Reactivity Studies
Pouzet et al. (1998) conducted a study on the synthesis and reactivity of a compound structurally related to the query compound, exploring its interactions with sulfur- and oxygen-containing nucleophiles. Such research provides valuable insights into the chemical reactivity and potential functionalization of these compounds for further applications (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS2/c1-11-18-14(10-22-11)16(20)19-7-6-15(21-9-8-19)12-4-2-3-5-13(12)17/h2-5,10,15H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJFOBWKJCFZGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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